molecular formula C12H14F2N2O2 B12097485 Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B12097485
M. Wt: 256.25 g/mol
InChI Key: MCHIRIYXRXLSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H14F2N2O2 and a molecular weight of 256.25 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is substituted with amino and difluoro groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of 4-amino-3,3-difluoropyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-amino-3-fluoropyrrolidine-1-carboxylate
  • Benzyl 4-amino-3,3-dichloropyrrolidine-1-carboxylate
  • Benzyl 4-amino-3,3-dibromopyrrolidine-1-carboxylate

Uniqueness

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different halogen substitutions .

Properties

Molecular Formula

C12H14F2N2O2

Molecular Weight

256.25 g/mol

IUPAC Name

benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)8-16(6-10(12)15)11(17)18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2

InChI Key

MCHIRIYXRXLSHH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.